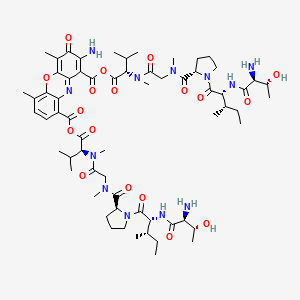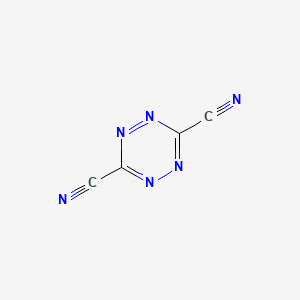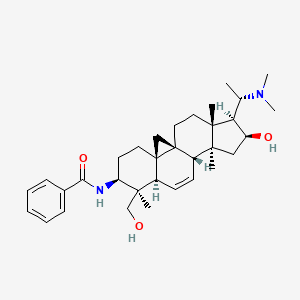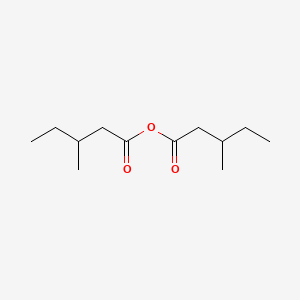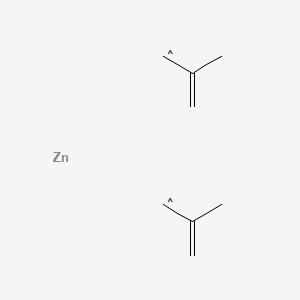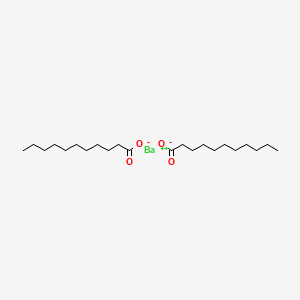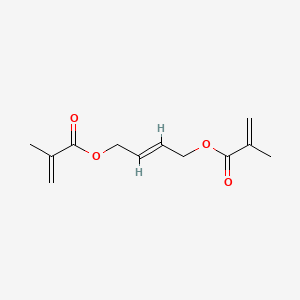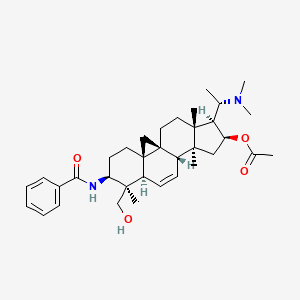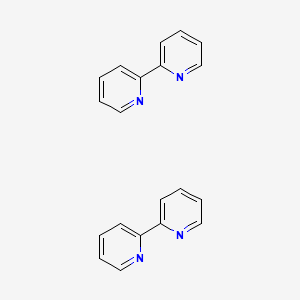
Bis(2,2-bipyridyl)dichloroOsmium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Conversion of Light to Electricity : Complexes similar to Bis(2,2-bipyridyl)dichloroOsmium(II), like cis-X2bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II), have been used as charge-transfer sensitizers for nanocrystalline TiO2 films, demonstrating their potential in solar energy conversion and photovoltaic applications (Nazeeruddin et al., 1993).
Electronic and Optical Properties : Research on complexes with bis(2,2′-bipyridyl)ruthenium units has provided insights into their electronic and optical properties, relevant for applications in materials science and optoelectronics (Coe et al., 2015).
Amphiphilic Derivatives for Luminescence : Amphiphilic derivatives of ruthenium tris(bipyridine) complex, related to Bis(2,2-bipyridyl)dichloroOsmium(II), have shown potential in creating luminescent mesoscopic micelles, indicating applications in nanotechnology and bioimaging (Draeger et al., 2000).
Photolabile Caging Groups for Amines : Ruthenium bis(bipyridine) complexes have been explored as photolabile protecting groups, useful in controlled release systems in biological and medicinal applications (Zayat et al., 2006).
Photosensitizers in Catalytic Reactions : These complexes have been used as photosensitizers in catalytic reactions, such as the Diels-Alder reaction, showcasing their role in synthetic chemistry and photocatalysis (Salpage et al., 2016).
Electrocatalytic Hydrogenation : Bis(bipyridyl) palladium(II) complexes have been utilized in electrocatalytic hydrogenation of organic compounds, suggesting potential in chemical synthesis and electrochemical applications (Deronzier et al., 1992).
Epoxidation Catalysts : Bis(bipyridyl)dichlororuthenium(II) has been used as a catalyst for the epoxidation of oleic acid, highlighting its utility in organic synthesis and green chemistry processes (Fisher et al., 1992).
Dye-Sensitized Solar Cells : These complexes have been employed in dye-sensitized solar cells, contributing to the development of renewable energy technologies (Karthikeyan et al., 2007).
Luminescent Response for Water Disinfection Monitoring : A ruthenium tris-bipyridyl complex was synthesized for specific luminescent response to ClO(-) in water, indicating applications in environmental monitoring and water treatment (Li et al., 2015).
Eigenschaften
IUPAC Name |
2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10/h2*1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXJSJOICYRXSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

